
Meiqx
Overview
Description
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during high-temperature cooking of protein-rich foods, particularly meat and fish . Structurally, it consists of a quinoxaline backbone with methyl groups at positions 3 and 8 and an imidazole ring fused at positions 4 and 5 (Figure 1). This compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), with studies demonstrating its mutagenicity and ability to induce tumors in rodent liver, lung, and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
MeIQx can be synthesized through the Maillard reaction, which involves the reaction of amino acids with reducing sugars. This reaction typically occurs at high temperatures, such as those used in cooking meat. The specific synthetic route for this compound involves the reaction of creatinine with amino acids and sugars under pyrolytic conditions .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The production involves controlled pyrolysis of creatinine and amino acids, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Formation via Maillard Reaction
MeIQx is primarily generated during high-temperature cooking of protein-rich foods (e.g., beef) via the Maillard reaction , a non-enzymatic reaction between amino acids and reducing sugars . This reaction pathway involves:
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Precursor synthesis : Formation from creatine, amino acids (e.g., glycine), and glucose under pyrolytic conditions.
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Stability : this compound is highly stable under typical cooking conditions, with a molecular formula of C₁₁H₁₁N₅ and a melting point of 290°C .
Metabolic Activation Pathways
This compound undergoes metabolic activation in biological systems, primarily through oxidative and conjugative reactions:
Reaction Type | Key Metabolites | Enzymes/Systems Involved |
---|---|---|
N-hydroxylation | N-hydroxy-MeIQx (NHO-MeIQx) | Cytochrome P450 enzymes (CYP1A2, CYP1A1) |
Sulfonation | N-sulfoxy-MeIQx (N-SO₂-MeIQx) | Sulfotransferases (SULT1A1) |
Acetylation | N-acetyl-MeIQx (N-Acthis compound) | N-acetyltransferases (NAT2) |
Glucuronidation | Glucuronide conjugates | UDP-glucuronosyltransferases (UGT1A1) |
These metabolites are critical for DNA adduct formation and mutagenic activity .
DNA Adduct Formation
Metabolic intermediates of this compound react with DNA to form covalent adducts, primarily at guanine residues:
Adduct Type | Detection Method | Stability |
---|---|---|
dG-C8-MeIQx | LC-MS/MS, HPLC | Persistent in vivo |
dG-N2-MeIQx | Immunoprecipitation, radiolabeling | Less stable than C8-adducts |
These adducts are detected in human tissues and rodent models, with dG-C8-MeIQx being the most prevalent .
Biotransformation and Detoxification
This compound undergoes extensive biotransformation, with >90% of administered doses excreted via feces and urine:
Pathway | Key Products | Excretion Route |
---|---|---|
Sulfamate formation | N-sulfoxy-MeIQx derivatives | Urine (low dose) |
Glucuronidation | Glucuronide conjugates | Bile (high dose) |
Acetylation | N-acetyl-MeIQx derivatives | Feces (induced by PCBs) |
Cytochrome P450 induction enhances glucuronidation/sulfonation, reducing mutagenic potential .
Inhibitory Reactions
Natural compounds and enzymes can inhibit this compound formation or activation:
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Lactoperoxidase (LPO) : Oxidizes this compound, reducing DNA binding .
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Antioxidants : Quercetin and green tea polyphenols suppress Maillard reaction pathways .
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Immunoaffinity chromatography : Uses monoclonal antibodies to isolate this compound from food matrices .
Spectral and Analytical Data
This compound is characterized by:
Method | Key Peaks | Applications |
---|---|---|
GC-MS | m/z 213 (base peak), 212, 73, 56 | Quantification in food matrices |
LC-MS/MS | m/z 479 → 363 (dG-C8-MeIQx) | DNA adduct detection |
Immunoassay | Blue cotton adsorption method | Mutagenicity screening |
These methods enable trace-level detection in cooked foods and biological samples .
Scientific Research Applications
Carcinogenicity Studies
Meiqx has been implicated in the induction of tumors in various animal models, particularly in rodents. Key findings from studies include:
- Liver Tumors : Research indicates that this compound exhibits tumor-initiating activity in rat liver. In a study involving mice fed a diet containing this compound, a significantly larger number of treated mice developed liver tumors compared to controls (16 out of 37 treated males vs. 6 out of 36 controls) .
- Lung Tumors : this compound has been shown to induce lung tumors in mice. The incidence of lung proliferative lesions such as hyperplasias and adenomas was significantly higher in this compound-treated groups compared to untreated ones. This suggests that the compound may contribute to lung cancer risk .
- Mechanism of Action : The carcinogenic effects of this compound are believed to be mediated through metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. This enzyme converts this compound into genotoxic metabolites that can cause DNA damage .
Mutagenicity and DNA Interaction
This compound is known to induce mutagenic effects through its interaction with DNA:
- DNA Adduct Formation : At low doses, this compound has been shown to induce the formation of DNA-MeIQx adducts, which are critical indicators of potential carcinogenicity . Higher doses lead to increased levels of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage .
- Epithelial Dysplasia : In studies involving hamster tongues, applications of this compound after excisional wounding resulted in epithelial dysplasia, indicating its potential role in promoting abnormal cell growth and cancer development .
Case Studies and Experimental Findings
Several case studies have documented the effects of this compound in various experimental settings:
Metabolic Activation and Enzyme Induction
The metabolic pathway for this compound involves several key enzymes:
- Cytochrome P450 Enzymes : The induction of CYP1A2 by this compound is crucial for its metabolic activation. Studies show a marked increase in CYP1A2 mRNA levels in the livers of treated animals, correlating with the observed tumorigenic effects .
- Impact on Diet : Interestingly, dietary factors such as high-fat diets have been investigated for their potential to modify the carcinogenic risk associated with this compound. However, studies indicate that a high-fat diet did not enhance the incidences of lung proliferative lesions caused by this compound .
Mechanism of Action
MeIQx exerts its effects primarily through the formation of DNA adducts. Upon ingestion, this compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-MeIQx. This intermediate can undergo further activation by N-acetyltransferase to form reactive species that bind to DNA, leading to mutations and potential carcinogenesis . The molecular targets of this compound include guanine bases in DNA, where it forms adducts at the C8 position .
Comparison with Similar Compounds
Key Characteristics:
- Formation: Generated via Maillard reactions involving creatinine, amino acids (e.g., glycine, alanine), and reducing sugars .
- Exposure : Detected in human urine at levels of 11–47 ng/24 hr, indicating widespread dietary exposure .
- Metabolism: Primarily activated by cytochrome P450 1A2 (CYP1A2) via N-oxidation, forming genotoxic N-hydroxy metabolites .
Comparison with Similar Compounds
Metabolic Activation and DNA Adduct Formation
MeIQx is often compared to structurally related HAAs, such as MeIgQx , PhIP , and Dithis compound , due to shared metabolic pathways but divergent bioactivation efficiencies (Table 1).
- MeIgQx : Despite structural similarity to this compound, MeIgQx exhibits higher extrahepatic bioactivation by CYP1A1/1B1, leading to stronger pancreatic DNA adduct formation .
- PhIP : While both this compound and PhIP are activated by CYP1A2, PhIP’s N-hydroxy metabolites show higher affinity for prostate and breast tissues .
- Dithis compound : Less studied than this compound, Dithis compound has weaker mutagenic activity in bacterial assays and lower excretion rates in humans (often undetectable in urine) .
Formation Pathways and Precursors
HAAs share common precursors (creatinine, amino acids) but differ in specific reactants and mechanisms:
This compound formation is highly dependent on Strecker degradation intermediates (e.g., formaldehyde), while PhIP requires phenylalanine-derived aldehydes .
Inhibitory Effects of Natural Compounds
Flavonoids, sulfur compounds, and marinades inhibit this compound formation via radical scavenging or carbonyl quenching (Table 2).
In contrast, 4,8-Dithis compound is less inhibited by honey marinades, suggesting structural specificity in HAA suppression .
Excretion and Bioavailability
Human excretion profiles vary significantly among HAAs:
This compound’s major metabolite, N-OH-MeIQx-N2-glucuronide, accounts for ~9.4% of ingested dose, independent of CYP1A2/NAT2 activity .
Toxicological and Epidemiological Profiles
- This compound : Induces liver tumors in rodents via lacI mutations and promotes GST-P-positive foci . Associated with colorectal cancer in humans (OR = 1.5 for high intake) .
- PhIP : Linked to prostate and breast cancers, with risk modulated by GST polymorphisms .
- Dithis compound: Limited epidemiological data; inconsistent associations with prostate cancer .
Tables and Figures
- Figure 1 : Structure of this compound (chemical diagram).
- Table 1 : Comparative bioactivation and tissue specificity of HAAs.
- Table 2 : Inhibition efficacy of natural compounds against this compound.
Biological Activity
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic amine (HCA) primarily formed during the cooking of meat at high temperatures. It is recognized for its potent mutagenic and carcinogenic properties, making it a significant subject of research in toxicology and cancer studies. This article reviews the biological activity of this compound, focusing on its mutagenicity, carcinogenicity, metabolic activation pathways, and relevant case studies.
Mutagenicity and Carcinogenicity
This compound has been shown to induce mutations in various biological systems. For instance, it has been reported to cause SOS repair and mutations in bacterial models such as Salmonella typhimurium . The mutagenic potential of this compound is significantly enhanced in the presence of metabolic activation systems, indicating that its ultimate mutagenic form is derived from N-hydroxy derivatives .
Table 1: Summary of Mutagenic Effects of this compound
Test System | Result | Reference |
---|---|---|
Salmonella typhimurium TA98 | Mutagenic (with S9) | Nagao et al., 1983 |
PRB, SOS repair test | Positive | Nakamura et al., 1987 |
PRB, umu expression | Positive | Shimada et al., 1989 |
This compound has also been associated with tumorigenesis in animal models. Studies have demonstrated that administration of this compound to mice resulted in the development of lung tumors, including adenomas and carcinomas . The incidence of these tumors was significantly higher in treated groups compared to controls, confirming the compound's carcinogenic potential .
Metabolic Activation
The metabolic activation of this compound primarily involves cytochrome P450 enzymes. Notably, CYP1A2 has been identified as a key enzyme responsible for converting this compound into its active forms . This N-hydroxylation process is critical for its mutagenic activity, as it leads to the formation of DNA adducts that can initiate carcinogenesis.
Table 2: Metabolic Pathways of this compound
Enzyme | Reaction Type | Product |
---|---|---|
CYP1A2 | N-Hydroxylation | N-Hydroxy-MeIQx |
NAT2 | O-Acetylation | Acetylated DNA adducts |
Research indicates that variations in metabolic enzymes can influence individual susceptibility to this compound-related cancers. For example, individuals with rapid NAT2 acetylator phenotypes exhibit higher levels of DNA adducts and increased cancer risk .
Case Studies
Several case studies have highlighted the biological effects of this compound on different organisms:
- Lung Tumorigenesis in Mice : In a controlled study, mice treated with this compound developed lung proliferative lesions at significantly higher rates than untreated controls. The study noted distinct histological changes consistent with tumor development .
- DNA Adduct Formation : Another study focused on the formation of DNA adducts in rat liver cells exposed to this compound. Results indicated a direct correlation between the levels of DNA adducts and mutagenesis, supporting the hypothesis that this compound's carcinogenic effects are mediated through DNA damage .
- Human Exposure Studies : Epidemiological studies have linked dietary intake of HCAs like this compound with increased cancer risk in humans. Notably, individuals consuming well-done meats showed elevated urinary levels of this compound metabolites .
Q & A
Q. What analytical methods are recommended for detecting and quantifying MeIQx in cooked meat samples?
Basic Research Question
The most reliable method involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM) to separate this compound from polar precursors like creatine and glucose. Synchronous detection of this compound and its intermediates requires optimization of chromatographic conditions (e.g., ion-pairing agents, gradient elution) to resolve structurally similar compounds . For example, a validated protocol using ammonium formate buffer and C18 columns achieved a limit of detection (LOD) of 0.1 ng/g in meat matrices .
Q. How do cooking conditions and precursor compounds influence this compound formation?
Basic Research Question
this compound forms via the Maillard reaction between creatine, amino acids (e.g., threonine) , and reducing sugars at temperatures >150°C. The presence of oils amplifies formation by providing reactive lipid peroxides, increasing this compound yields by up to 5-fold in fried vs. baked meat . Experimental designs should control for:
- Precursor ratios (e.g., creatine:glucose >1:1 accelerates this compound synthesis)
- Cooking duration/temperature (linear correlation with this compound levels up to 200°C)
- Oil type (polyunsaturated fats enhance oxidation intermediates) .
Q. Which natural compounds effectively inhibit this compound formation, and what are their mechanisms?
Basic Research Question
Garlic-derived organosulfur compounds (DAD, DPD) and flavonoids (genistein, naringenin) are potent inhibitors. In fried chicken breast:
- DAD reduced this compound by 67.3% in oil-rich systems via radical scavenging and carbonyl trapping .
- Genistein (71.6% inhibition) and naringenin (55%) disrupt the Maillard reaction by binding to creatine .
Note : Some flavonoids (e.g., quercitrin) paradoxically promote this compound formation by stabilizing reactive intermediates .
Q. How does gut microbial metabolism alter this compound bioavailability and toxicity?
Advanced Research Question
Gut microbiota convert this compound to This compound-M1 via acrolein-mediated conjugation. Physiologically based pharmacokinetic (PBPK) modeling shows:
- Microbial acrolein reduces systemic this compound exposure by 48-fold within 8 hours post-ingestion.
- However, ≥4,005 µM acrolein is required for complete this compound detoxification, a concentration rarely achieved in vivo .
Methodological Tip : Use germ-free vs. conventional rodent models to isolate microbial contributions .
Q. How should researchers resolve contradictions in data on this compound inhibitors (e.g., conflicting flavonoid effects)?
Advanced Research Question
Apply multivariate analysis (e.g., PCA) to distinguish inhibitor efficacy across experimental conditions:
- Oil content : DAD’s inhibition efficiency rises from 31.2% (oil-free) to 67.3% (oil-rich) due to lipid-peroxide interactions .
- pH and thermal stability : Genistein’s efficacy drops at pH >7.0 due to deprotonation .
- Dose-response curves : Non-linear effects (e.g., pro-oxidant activity at high flavonoid concentrations) require testing ≥5 concentration tiers .
Q. What are the challenges in quantifying this compound metabolites in human biofluids?
Advanced Research Question
Key hurdles include:
- Low urinary concentrations (often <1 ppb), necessitating SPE or immunoaffinity enrichment .
- Matrix effects : Co-eluting urinary ions suppress this compound signals in LC-ESI/MS/MS; mitigate via isotope-labeled internal standards (e.g., d3-MeIQx) .
- Metabolite polarity : Use mixed-mode SPE cartridges (C18 + cation exchange) to isolate hydroxylated metabolites like 8-OH-MeIQx .
Q. How do synergistic inhibitor combinations affect this compound suppression?
Advanced Research Question
Synergy between DAD + genistein reduces this compound by 82% in fried meat, exceeding individual effects. Optimize via:
- Fractional inhibitory concentration (FIC) index : Values <0.5 indicate synergy.
- Response surface modeling to identify optimal molar ratios .
Q. What role do cytochrome P450 enzymes play in this compound activation?
Advanced Research Question
CYP1A2 catalyzes this compound hydroxylation to N-OH-MeIQx , a procarcinogen. Key steps:
- In vitro assays : Use human hepatocytes + CYP1A2 inhibitors (e.g., furafylline) to confirm metabolic activation .
- Urinary biomarkers : Quantify 8-hydroxy-MeIQx via LC-MS/MS to estimate CYP1A2 activity in vivo .
Q. Why is concurrent analysis of this compound and PhIP critical in exposure studies?
Advanced Research Question
PhIP and this compound exhibit competitive metabolism via CYP1A2, altering urinary metabolic ratios (MR). For example:
- High red meat intake elevates both HAAs, but MR values correlate weakly (r=0.33) due to differential enzyme affinity .
- Use Spearman’s rank correlation to assess inter-chemical metabolic interactions in cohort studies .
Q. What dietary interventions reduce this compound exposure in epidemiological studies?
Advanced Research Question
Controlled trials show:
- Marinades with rosemary extract lower this compound by 50% in grilled meat via antioxidant activity .
- High-fiber diets accelerate this compound excretion, reducing AUC by 30% in human PBPK models .
Protocol : Randomize subjects to low-/high-intervention diets and measure 24-h urinary this compound .
Properties
IUPAC Name |
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020801 | |
Record name | MeIQx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Toronto Research Chemicals MSDS], Solid | |
Record name | MeIQx | |
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Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | MeIQx | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20130 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
77500-04-0 | |
Record name | MeIQx | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77500-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8-Methyl-IQX | |
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Record name | MeIQx | |
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Record name | MeIQx | |
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Record name | MEIQX | |
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Record name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767 | |
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Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295 - 300 °C | |
Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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